molecular formula C29H23N3NaO17S5 B115005 Reactive Red 180 CAS No. 98114-32-0

Reactive Red 180

Cat. No.: B115005
CAS No.: 98114-32-0
M. Wt: 868.8 g/mol
InChI Key: IXMMXHATKPZAMD-UHFFFAOYSA-N
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Description

Reactive Red 180(cas 98114-32-0) is an azo-reactive textile dye.

Mechanism of Action

Reactive Red 180, also known as C.I. This compound, 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt, or Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate, is a common textile dye .

Target of Action

The primary target of this compound is single-walled carbon nanotubes (SWCNTs). The dye can be adsorbed onto SWCNTs through electrostatic interactions .

Mode of Action

This compound interacts with its targets (SWCNTs) through electrostatic interactions. This interaction allows the dye to be adsorbed onto the SWCNTs, enabling the separation of residual dyes .

Biochemical Pathways

It is known that the dye’s interaction with swcnts can lead to the separation of residual dyes, which may have implications for various biochemical processes .

Pharmacokinetics

Given its use as a dye and its interaction with swcnts, it is likely that these properties would be influenced by factors such as the dye’s concentration, the presence of swcnts, and the specific conditions of the environment .

Result of Action

The primary result of this compound’s action is the separation of residual dyes. This occurs when the dye is adsorbed onto SWCNTs through electrostatic interactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the photocatalytic degradation of this compound has been examined under UVA radiation . Factors such as the pH of the solution, the dose of photocatalyst, and the initial concentration of the dye have been found to affect the photocatalytic activity .

Properties

CAS No.

98114-32-0

Molecular Formula

C29H23N3NaO17S5

Molecular Weight

868.8 g/mol

IUPAC Name

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C29H23N3O17S5.Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);

InChI Key

IXMMXHATKPZAMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=O)/C(=N/NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Related CAS

85586-40-9

Synonyms

5-(Benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic Acid Sodium Salt;  Brilliant Red F 3B-SF;  C.I. 181055;  C.I. Reactive Red 180;  Diamira Brilliant Red F 3B;  Duasyn Brillant Red F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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